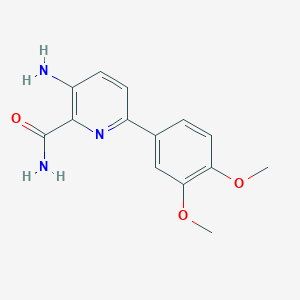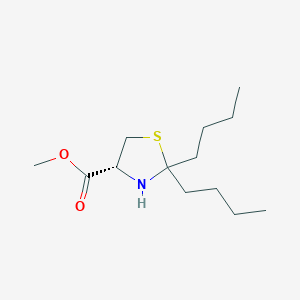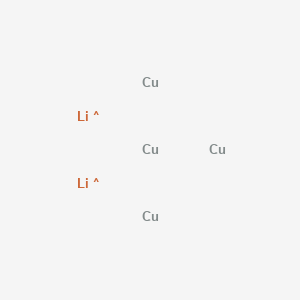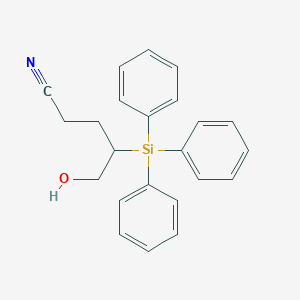![molecular formula C21H18O2 B14188214 5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-75-9](/img/structure/B14188214.png)
5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique structural features and potential applications in various fields of science and industry. The presence of the naphtho[2,3-c]pyran core, along with the 3,5-dimethylphenyl substituent, imparts distinct chemical and physical properties to this molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the reaction of N-(3,5-dimethylphenyl)-α-methyl-β-alanine with ethyl acetoacetate. This reaction proceeds through a series of steps, including cyclization and condensation, to form the desired naphthopyran structure . The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the naphthopyran ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthopyran ring to dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthopyran core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It can be used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: Used in the production of dyes, pigments, and other materials with specific optical properties.
Wirkmechanismus
The mechanism of action of 5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with molecular targets and pathways within a given system. The naphthopyran core can undergo photoisomerization, leading to changes in its optical properties. This property is exploited in applications such as photochromic materials, where the compound changes color upon exposure to light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,3-Dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridone
- 2-(3,5-Dimethylphenyl)-1,4-dihydropyridine
- 3,5-Dimethylphenyl-1H-pyrrole
Uniqueness
5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its naphthopyran core, which imparts distinct optical and chemical properties. Compared to similar compounds, it exhibits unique photochromic behavior, making it valuable in applications requiring light-induced changes in properties .
Eigenschaften
CAS-Nummer |
923026-75-9 |
|---|---|
Molekularformel |
C21H18O2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
5-(3,5-dimethylphenyl)-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C21H18O2/c1-13-7-14(2)9-16(8-13)20-18-6-4-3-5-15(18)10-17-11-23-12-19(22)21(17)20/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
AJHOSBJVSIBEAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2=C3C(=CC4=CC=CC=C42)COCC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline](/img/structure/B14188131.png)

![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)


![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)








